N-(4-Bromo-2-isopropylphenyl)-2-(4-ethylphenoxy)acetamide
Overview
Description
N-(4-Bromo-2-isopropylphenyl)-2-(4-ethylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound features a brominated aromatic ring, an isopropyl group, and an ethylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-2-isopropylphenyl)-2-(4-ethylphenoxy)acetamide typically involves the following steps:
Bromination: The starting material, 2-isopropylphenol, undergoes bromination to introduce a bromine atom at the 4-position.
Etherification: The brominated product is then reacted with 4-ethylphenol in the presence of a base to form the ethylphenoxy derivative.
Acetylation: The final step involves the acetylation of the ethylphenoxy derivative with chloroacetyl chloride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-2-isopropylphenyl)-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or ethers.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(4-Bromo-2-isopropylphenyl)-2-(4-ethylphenoxy)acetamide would depend on its specific application. Generally, such compounds may interact with biological targets like enzymes or receptors, modulating their activity. The molecular pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromo-2-methylphenyl)-2-(4-ethylphenoxy)acetamide
- N-(4-Bromo-2-isopropylphenyl)-2-(4-methylphenoxy)acetamide
- N-(4-Chloro-2-isopropylphenyl)-2-(4-ethylphenoxy)acetamide
Uniqueness
N-(4-Bromo-2-isopropylphenyl)-2-(4-ethylphenoxy)acetamide is unique due to the specific combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the bromine atom and the ethylphenoxy moiety can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
N-(4-bromo-2-propan-2-ylphenyl)-2-(4-ethylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO2/c1-4-14-5-8-16(9-6-14)23-12-19(22)21-18-10-7-15(20)11-17(18)13(2)3/h5-11,13H,4,12H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFFXPRPJJNORP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Br)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361748 | |
Record name | N-[4-Bromo-2-(propan-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
528531-90-0 | |
Record name | N-[4-Bromo-2-(propan-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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